4-Hydroxycyclohexanecarboxaldehyde
Overview
Description
4-Hydroxycyclohexanecarboxaldehyde is an organic compound with the molecular formula C7H12O2. It is a derivative of cyclohexane, featuring a hydroxyl group (-OH) and an aldehyde group (-CHO) attached to the cyclohexane ring. This compound is used as a building block in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hydroxycyclohexanecarboxaldehyde can be synthesized from 1,4-Cyclohexanedione Monoethylene Acetal. The synthetic route involves the hydrolysis of the acetal group, followed by selective reduction to yield the desired aldehyde.
Industrial Production Methods: In industrial settings, the production of this compound typically involves the catalytic hydrogenation of cyclohexanone derivatives under controlled conditions. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxycyclohexanecarboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for converting the hydroxyl group into a better leaving group.
Major Products Formed:
Oxidation: 4-Hydroxycyclohexanecarboxylic acid.
Reduction: 4-Hydroxycyclohexanemethanol.
Substitution: Various substituted cyclohexane derivatives.
Scientific Research Applications
4-Hydroxycyclohexanecarboxaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research has explored its use in the development of analgesic compounds.
Industry: It is utilized in the production of materials with specific chemical properties
Mechanism of Action
The mechanism of action of 4-Hydroxycyclohexanecarboxaldehyde involves its interaction with various molecular targets. The hydroxyl and aldehyde groups allow it to participate in hydrogen bonding and nucleophilic addition reactions, respectively. These interactions can modulate the activity of enzymes and other proteins, influencing biological pathways .
Comparison with Similar Compounds
Cyclohexanecarboxaldehyde: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Cyclohexanol: Contains only a hydroxyl group, lacking the aldehyde functionality.
4-Hydroxybenzaldehyde: Contains a benzene ring instead of a cyclohexane ring, leading to different reactivity and applications
Uniqueness: 4-Hydroxycyclohexanecarboxaldehyde is unique due to the presence of both hydroxyl and aldehyde groups on a cyclohexane ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
4-hydroxycyclohexane-1-carbaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c8-5-6-1-3-7(9)4-2-6/h5-7,9H,1-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPFGUJMNAMMPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.